2-(6,8-Dichloro-4-oxoquinazolin-3(4H)-yl)-N-(3,5-dimethylphenyl)acetamide
Description
Properties
CAS No. |
618443-66-6 |
|---|---|
Molecular Formula |
C18H15Cl2N3O2 |
Molecular Weight |
376.2 g/mol |
IUPAC Name |
2-(6,8-dichloro-4-oxoquinazolin-3-yl)-N-(3,5-dimethylphenyl)acetamide |
InChI |
InChI=1S/C18H15Cl2N3O2/c1-10-3-11(2)5-13(4-10)22-16(24)8-23-9-21-17-14(18(23)25)6-12(19)7-15(17)20/h3-7,9H,8H2,1-2H3,(H,22,24) |
InChI Key |
FTJWWPNXJHVGAD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CN2C=NC3=C(C2=O)C=C(C=C3Cl)Cl)C |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Anthranilic Acid Derivatives
The quinazolinone scaffold is typically constructed via cyclocondensation. A modified approach from involves:
-
Reacting 3,5-dichloroanthranilic acid with acetic anhydride to form 2-acetamido-3,5-dichlorobenzoic acid.
-
Treating the intermediate with urea at 180°C to yield 6,8-dichloro-3,4-dihydroquinazolin-4-one.
Reaction Conditions :
Alternative Pathway via Oxazinone Intermediate
A patent by describes an oxazinone route:
-
3,5-Dichloro-2-nitrobenzoic acid is reduced to the corresponding amine.
-
Cyclization with phosgene generates 6,8-dichloro-1H-benzo[e]oxazin-4-one.
-
Hydrazinolysis with hydrazine hydrate produces 3-amino-6,8-dichloroquinazolin-4(3H)-one.
Key Optimization :
Introduction of the Acetamide Side Chain
Chloroacetylation of the Quinazolinone Amine
The 3-amino group of 6,8-dichloroquinazolin-4(3H)-one undergoes chloroacetylation:
-
Reacting with chloroacetyl chloride (1:1 molar ratio) in ethanol at 30°C for 8 hours.
-
Isolation of 2-chloro-N-(6,8-dichloro-4-oxoquinazolin-3(4H)-yl)acetamide.
Purity Control :
Nucleophilic Substitution with 3,5-Dimethylaniline
The chloroacetamide intermediate reacts with 3,5-dimethylaniline:
Yield Optimization :
-
Excess 3,5-dimethylaniline (1.2 eq.) increases yield to 85%.
-
Post-reaction purification via column chromatography (SiO₂, CH₂Cl₂/MeOH 95:5) removes unreacted aniline.
Large-Scale Production and Industrial Adaptations
The patent US8114995B2 outlines a scalable protocol:
| Step | Conditions | Scale | Yield |
|---|---|---|---|
| Quinazolinone synthesis | 110°C, DMF, ethylene carbonate | 100 kg batch | 78.8% |
| Chloroacetylation | Ethanol, 30°C, 8 h | 71.3 kg intermediate | 92.5% |
| Aniline coupling | DMAC, 80°C, 12 h | 70 kg final product | 86% |
Critical Notes :
Spectroscopic Characterization and Quality Control
Nuclear Magnetic Resonance (NMR)
Mass Spectrometry
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
2-(6,8-Dichloro-4-oxoquinazolin-3(4H)-yl)-N-(3,5-dimethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert carbonyl groups to alcohols or amines.
Substitution: The chlorine atoms in the quinazolinone core can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine (TEA).
Major Products Formed
Oxidation: Formation of quinazolinone derivatives with additional oxygen-containing functional groups.
Reduction: Formation of alcohols or amines from carbonyl groups.
Substitution: Formation of substituted quinazolinone derivatives with new functional groups replacing chlorine atoms.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents targeting specific diseases.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(6,8-Dichloro-4-oxoquinazolin-3(4H)-yl)-N-(3,5-dimethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting Enzymes: Binding to and inhibiting the activity of enzymes involved in key biological processes.
Modulating Receptors: Interacting with cell surface or intracellular receptors to alter cellular signaling pathways.
Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Modifications: Quinazolinone vs. Related Heterocycles
N-(3,5-Dimethylphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide (21a)
- Structural difference : Lacks the 6,8-dichloro substitution.
- Impact: The absence of chlorine reduces molecular weight (308.5 g/mol vs.
- Activity: While specific data for 21a are unavailable, analogs with electron-withdrawing groups (e.g., Cl, NO₂) show enhanced antimicrobial and enzyme inhibitory activities .
N-(3,5-Dimethylphenyl)-2-(6-methoxy-4-oxoquinolin-1(4H)-yl)acetamide (9b)
- Structural difference: Replaces quinazolinone with a quinoline core and adds a methoxy group at position 4.
- Impact : The methoxy group introduces electron-donating effects, altering electronic distribution and hydrogen-bonding capacity.
- Activity : Lower antimicrobial potency compared to chloro-substituted analogs, as seen in related studies .
2-(7-Chloro-4-oxoquinolin-1(4H)-yl)-N-(3,5-dimethylphenyl)acetamide (9c)
Physicochemical and Crystallographic Comparisons
- Crystal packing: Analogous N-(3,5-dimethylphenyl)-trichloroacetamides exhibit distinct crystal systems (monoclinic vs. orthorhombic) based on substituent electronegativity. The diCl substitution in the target compound may promote tighter packing via halogen bonding .
Biological Activity
2-(6,8-Dichloro-4-oxoquinazolin-3(4H)-yl)-N-(3,5-dimethylphenyl)acetamide is a synthetic compound belonging to the quinazoline family, known for its diverse biological activities. This article explores its pharmacological potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C19H17Cl2N3O2
- Molecular Weight : 390.26 g/mol
- Structure : The compound features a quinazoline core with dichloro substitutions and an acetamide group, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C19H17Cl2N3O2 |
| Molecular Weight | 390.26 g/mol |
| CAS Number | 618443-39-3 |
Antitumor Activity
Research indicates that compounds with a similar structure to 2-(6,8-Dichloro-4-oxoquinazolin-3(4H)-yl)-N-(3,5-dimethylphenyl)acetamide exhibit significant antitumor properties. Preliminary studies have shown that derivatives of quinazoline can inhibit the proliferation of various cancer cell lines.
-
Cell Lines Tested :
- A549 (lung cancer)
- HCC827 (lung cancer)
- NCI-H358 (lung cancer)
-
Assays Used :
- MTS cytotoxicity assay
- BrdU proliferation assay
In a study involving similar compounds, the IC50 values were determined for different cell lines, indicating varying levels of effectiveness against tumor growth. For instance, certain derivatives demonstrated IC50 values as low as 2.12 μM against A549 cells in 2D assays .
Antimicrobial Activity
The compound also shows potential antimicrobial activity. In vitro tests have evaluated its effects against common bacterial strains:
- Bacterial Strains Tested :
- Escherichia coli
- Staphylococcus aureus
These studies suggest that quinazoline derivatives can disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways, leading to bacterial cell death.
The biological activity of 2-(6,8-Dichloro-4-oxoquinazolin-3(4H)-yl)-N-(3,5-dimethylphenyl)acetamide is thought to involve several mechanisms:
- DNA Interaction : Similar compounds have been shown to bind within the minor groove of DNA, affecting replication and transcription processes.
- Enzyme Inhibition : The acetamide group may interact with specific enzymes involved in cancer cell proliferation or microbial resistance mechanisms.
Case Study 1: Antitumor Efficacy in Lung Cancer Models
A recent study investigated the efficacy of a structurally related quinazoline derivative in both 2D and 3D cell culture models. The results indicated that the compound exhibited higher cytotoxicity in 2D cultures compared to 3D models, highlighting the importance of cellular context in evaluating drug efficacy .
| Cell Line | IC50 (μM) in 2D | IC50 (μM) in 3D |
|---|---|---|
| A549 | 6.75 ± 0.19 | 9.31 ± 0.78 |
| HCC827 | 6.26 ± 0.33 | 20.46 ± 8.63 |
| NCI-H358 | 6.48 ± 0.11 | 16.00 ± 9.38 |
Case Study 2: Antimicrobial Activity Assessment
In another study assessing antimicrobial properties, derivatives were tested against E. coli and S. aureus. The results indicated that certain compounds showed significant inhibition zones in agar diffusion tests, suggesting effective antimicrobial properties .
Q & A
Q. What are the standard synthetic routes for preparing this compound and its structural analogs?
The synthesis typically involves coupling a bromoacetamide intermediate (e.g., 2-bromo-N-(3,5-dimethylphenyl)acetamide) with a quinazolinone derivative under basic conditions. For example:
- Method A : Reacting 6-methoxyquinazolin-4-ol with 2-bromo-N-(3,5-dimethylphenyl)acetamide in anhydrous DMF using K₂CO₃ as a base, yielding 93% product after 3 hours .
- Method B : Using Cs₂CO₃ and CuI as a catalyst for Ullmann-type coupling, achieving 51% yield with modified stoichiometry . Table 1 : Comparison of Reaction Conditions
| Component | ||
|---|---|---|
| Starting Material | Quinazolin-4-ol | Quinolin-4-ol |
| Solvent | DMF | DMF |
| Base | K₂CO₃ | K₂CO₃ |
| Reaction Time | 3 hours | 3 hours |
| Yield | 93% | 51% |
Q. Which spectroscopic techniques are recommended for structural characterization?
Q. What biological activities are reported for related N-(3,5-dimethylphenyl)acetamide derivatives?
Structural analogs exhibit enzyme inhibition and interactions with biological macromolecules. For instance, thiomorpholine derivatives show potential in targeting kinases or proteases, as noted in .
Advanced Research Questions
Q. How can reaction yields be optimized when synthesizing this compound under varying conditions?
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reactivity .
- Catalyst Use : CuI improves coupling efficiency in Ullmann reactions () .
- Temperature Control : Higher temperatures (e.g., 95°C) may reduce reaction time but require careful monitoring to avoid decomposition .
Q. How do substituents on the quinazolinone ring influence bioactivity and reactivity?
- Chlorine at 6,8-positions : Increases electrophilicity, potentially enhancing binding to nucleophilic residues in target proteins. Methoxy groups ( ) reduce reactivity but improve solubility .
- Solid-State Effects : Electron-withdrawing substituents (e.g., Cl) alter crystal packing, as seen in trichloro-acetamide analogs ( ) .
Q. How can contradictions in reported NMR data for analogs be resolved?
Discrepancies may arise from solvent effects (DMSO-d6 vs. CDCl3), concentration, or impurities. Cross-validate using high-resolution MS and replicate conditions from and .
Q. What strategies are effective for analyzing the compound’s stability under physiological conditions?
- Functional Group Stability : The acetamide moiety is hydrolytically stable at neutral pH, but the quinazolinone ring may degrade under acidic conditions (analogous to ) .
- Accelerated Stability Studies : Use HPLC to monitor degradation products over time under stress conditions (40°C, 75% RH) .
Methodological Guidance
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
